Product packaging for 3-Hydroxy-4-methyl-D-phenylalanine(Cat. No.:CAS No. 919512-50-8)

3-Hydroxy-4-methyl-D-phenylalanine

Cat. No.: B12632687
CAS No.: 919512-50-8
M. Wt: 195.21 g/mol
InChI Key: XPQWRBDSYUTCDD-MRVPVSSYSA-N
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Description

Contextualizing D-Amino Acid Significance in Biological Systems

While life is predominantly built from L-amino acids, their mirror images, D-amino acids, are not mere chemical curiosities but possess distinct and vital biological roles. nih.gov Initially discovered in microorganisms, D-amino acids are fundamental components of the peptidoglycan cell walls of bacteria, providing structural integrity and resistance to standard proteases that are designed to cleave L-amino acid peptide bonds. lifetein.compsu.edu This inherent resistance to enzymatic degradation is a key property exploited in modern biochemical research.

Beyond bacteria, D-amino acids are found in a variety of organisms, from marine invertebrates to humans. lifetein.com In mammals, D-serine and D-aspartic acid function as neurotransmitters or neuromodulators in the central nervous system, playing roles in processes like learning and memory. nih.gov The deliberate incorporation of D-amino acids into synthetic peptides is a critical strategy in drug design. nih.govwikipedia.org It confers enhanced stability against proteolysis, potentially increasing the in-vivo half-life and efficacy of peptide-based drugs. lifetein.compepdd.com This has led to the development of D-peptide inhibitors and other therapeutic candidates that can better withstand the body's enzymatic defenses. wikipedia.org

Table 1: Selected Biological Roles and Research Applications of D-Amino Acids

Role/ApplicationDescriptionOrganism(s)
Structural Component Forms cross-links in peptidoglycan, providing rigidity and resistance to proteases.Bacteria
Biofilm Regulation Extracellular D-amino acids can control the formation and disassembly of biofilms.Bacteria
Neuromodulation D-serine and D-aspartate act as signaling molecules in the brain.Mammals
Hormones/Venoms Found in bioactive peptides with hormonal or toxic functions.Amphibians, Snails, Spiders
Therapeutic Peptides Incorporation increases resistance to proteolytic degradation, enhancing stability.Research/Pharmaceuticals
Peptide Design Used to induce specific secondary structures, such as beta-turns, in synthetic peptides.Research

Importance of Phenylalanine Analogues with Specific Aromatic Ring Substitutions in Research

Phenylalanine, an essential aromatic amino acid, is a common target for chemical modification due to the versatile nature of its phenyl ring. wikipedia.org The ring's hydrophobic and aromatic properties are crucial for protein structure, often participating in stabilizing π-stacking interactions within protein cores. russelllab.org By synthetically adding substituents to this ring, researchers can systematically alter the amino acid's size, polarity, and reactivity to probe and modulate biological interactions. nih.govsigmaaldrich.com

The introduction of a hydroxyl group , as seen in tyrosine (4-hydroxyphenylalanine), fundamentally changes the character of the side chain from nonpolar to partially polar and reactive. russelllab.org This hydroxyl group can form hydrogen bonds and is a key site for post-translational modifications like phosphorylation, a critical process in cellular signaling. russelllab.org A methyl group , in contrast, increases the hydrophobicity and steric bulk of the ring. Its placement can be used to explore the spatial constraints of an enzyme's active site or a receptor's binding pocket, effectively acting as a probe for hydrophobic core dynamics. nih.gov

Creating analogues with combined substitutions, such as the hydroxyl and methyl groups in 3-Hydroxy-4-methyl-D-phenylalanine, allows for a fine-tuning of these properties. The specific placement (meta to the alkyl chain for the hydroxyl, para for the methyl) creates a unique electronic and steric profile, making it a highly specialized tool for investigating protein-ligand interactions where precise orientation and a mix of polar and nonpolar characteristics are required.

Table 2: Comparison of Phenylalanine and Selected Analogues

CompoundKey Side Chain Group(s)Primary Property ChangeCommon Research Application
Phenylalanine PhenylHydrophobic, AromaticBaseline for structural and functional studies.
Tyrosine Phenol (-OH)Increased polarity, H-bonding capacity, reactive.Studying phosphorylation and hydrogen bond networks.
p-Methylphenylalanine p-Tolyl (-CH₃)Increased hydrophobicity and steric bulk.Probing hydrophobic pockets and rotational flexibility.
m-Tyrosine 3-HydroxyphenylAltered polarity and geometry vs. Tyrosine.Investigating enzyme regioselectivity and creating novel peptides. nih.gov

Overview of Research Trajectories for Hydroxylated and Methylated D-Phenylalanine Derivatives

The specific combination of a D-configuration with both hydroxyl and methyl substitutions on the phenyl ring, as in this compound, points toward highly specialized research trajectories. While direct research on this exact compound is not widely published, the motivations for its synthesis can be inferred from studies on related unnatural amino acids. biosyn.comnih.gov

A primary research trajectory is in peptide and peptidomimetic drug discovery . pepdd.comsigmaaldrich.com The D-form provides the foundational resistance to enzymatic degradation. lifetein.com The hydroxyl and methyl groups offer tailored functionality. The 3-hydroxy group can be used to mimic the hydrogen-bonding capabilities of tyrosine but with a different spatial arrangement, potentially leading to selective binding at a biological target. The 4-methyl group can enhance binding affinity through hydrophobic interactions or act as a steric block to prevent unwanted enzymatic modifications. The synthesis of such substituted D-phenylalanines is an active area of research, often employing enzymatic or chemoenzymatic cascade reactions to achieve high optical purity. nih.gov

Another significant trajectory is the use of such compounds as biochemical probes . sigmaaldrich.com By systematically modifying the phenyl ring, as with the methyl group in tolyl and xylyl derivatives of phenylalanine, researchers can gain precise information about the orientation and dynamics of amino acid side chains within a protein's hydrophobic core. nih.gov The addition of a hydroxyl group provides a spectroscopic handle and a potential site for further labeling. Therefore, this compound could be incorporated into a peptide to serve as a sophisticated probe for analyzing the microenvironment of a receptor binding site or an enzyme active site through techniques like NMR spectroscopy. The creation of such unnatural amino acids expands the molecular toolkit available to scientists for reprogramming proteins and elucidating complex biological mechanisms. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B12632687 3-Hydroxy-4-methyl-D-phenylalanine CAS No. 919512-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919512-50-8

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(5-9(6)12)4-8(11)10(13)14/h2-3,5,8,12H,4,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

XPQWRBDSYUTCDD-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)O

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)O

Origin of Product

United States

Asymmetric Synthetic Methodologies for 3 Hydroxy 4 Methyl D Phenylalanine

Stereoselective Chemical Synthesis Approaches

Chemical synthesis offers versatile and well-established pathways to complex molecules. For 3-Hydroxy-4-methyl-D-phenylalanine, the key challenges are the enantioselective formation of the D-amino acid stereocenter and the precise placement of the hydroxyl and methyl groups on the phenyl ring.

Enantioselective Routes to D-Phenylalanine Derivatives

Achieving the D-configuration at the alpha-carbon is critical. Several powerful strategies in asymmetric synthesis can be employed.

One prominent method is the asymmetric hydrogenation of a dehydroamino acid precursor. This approach involves creating an unsaturated precursor, such as an N-acetyl dehydroamino-acid, which is then hydrogenated using a chiral catalyst. acs.org Rhodium complexes with chiral phosphine ligands, like (R,R)-Ethyl-DuPhos, are effective for this transformation, often yielding high enantiomeric excess (ee). acs.org The synthesis begins with a suitably substituted aromatic aldehyde, which undergoes condensation and subsequent reactions to form the hydrogenation substrate. acs.org This method is advantageous as it can be scaled for large-scale production. acs.org

Another strategy involves the use of chiral auxiliaries . In this approach, a prochiral substrate is attached to a chiral molecule (the auxiliary), which directs a subsequent reaction to create the desired stereocenter. nih.gov After the stereocenter is set, the auxiliary is removed. For amino acid synthesis, chiral oxazolidinones (Evans auxiliaries) or phenylglycinol-based auxiliaries used in Strecker reactions can provide excellent stereocontrol. nih.gov The Strecker reaction, involving an aldehyde, an amine source, and cyanide, can be rendered asymmetric by using a chiral amine like (R)-2-phenylglycinol. nih.gov

Finally, N-H insertion reactions represent a modern approach. The reaction of vinyldiazoacetates with a carbamate (B1207046), catalyzed by a combination of an achiral dirhodium(II) complex and a chiral spiro phosphoric acid, can produce α-alkenyl α-amino acid derivatives with high enantioselectivity. rsc.org These derivatives can then be further modified to yield the target D-amino acid.

MethodCatalyst/AuxiliaryTypical Enantiomeric Excess (ee)Key Features
Asymmetric Hydrogenation[((R,R)-Ethyl-DuPhos)Rh(COD)]BF4>95%Suitable for large-scale synthesis; requires a dehydroamino acid precursor. acs.org
Chiral Auxiliary (Strecker)(R)-2-phenylglycinolDiastereomeric mixtures requiring separationVersatile for various side chains; requires stoichiometric use of the auxiliary. nih.gov
N-H InsertionRhodium(II)/Chiral Phosphoric Acid83–98%High turnover frequency and broad substrate scope under mild conditions. rsc.org

Regioselective Introduction of Hydroxyl and Methyl Groups on the Phenyl Ring

The correct positioning of the hydroxyl group at C3 and the methyl group at C4 on the phenyl ring requires careful control of electrophilic aromatic substitution reactions. The synthesis strategy often begins with a commercially available, appropriately substituted benzene derivative.

Starting with 4-methylphenylalanine (p-methylphenylalanine), the introduction of a hydroxyl group at the C3 position is a key step. nih.gov Enzymatic hydroxylation using phenylalanine hydroxylase has been shown to hydroxylate 4-methylphenylalanine, producing 3-methyltyrosine (3-hydroxy-4-methyl-phenylalanine) as one of the products. nih.gov In chemical synthesis, directing group strategies are employed. For example, starting with p-cresol (4-methylphenol), a hydroxyl group can direct electrophiles to the ortho position (C3). However, protecting groups for both the hydroxyl and the amino acid functionalities would be necessary to avoid side reactions during the multi-step process.

Alternatively, the synthesis can start from a molecule like 3-hydroxy-4-methylbenzoic acid or a related precursor, where the substitution pattern is already established. This precursor would then be elaborated to introduce the amino acid side chain, for instance, through a bromination followed by displacement or via an Erlenmeyer-Plöchl azlactone synthesis.

Multi-Step Organic Synthesis Strategies for Complex Phenylalanine Analogues

The synthesis of a molecule as complex as this compound is inherently a multi-step process that combines the strategies from the preceding sections. nih.gov A plausible synthetic route could begin with a pre-functionalized aromatic ring.

A potential synthetic pathway could be:

Starting Material: Begin with 4-methylphenol (p-cresol).

Hydroxylation/Protection: Introduce a hydroxyl group at the 3-position via a regioselective method like ortho-lithiation followed by reaction with an oxygen electrophile. The hydroxyl groups would then need to be protected, for example, as methyl or benzyl ethers.

Side-Chain Introduction: The protected 3-alkoxy-4-methylphenol could be converted to an aldehyde or ketone. This carbonyl compound would then serve as the entry point for building the amino acid moiety.

Asymmetric Synthesis: Using the aldehyde, an asymmetric Strecker synthesis with a chiral auxiliary or an asymmetric hydrogenation of the corresponding dehydroamino acid could establish the D-stereocenter. acs.orgnih.gov

Deprotection: Finally, removal of all protecting groups would yield the target molecule, this compound.

Such multi-step syntheses are common for producing nonproteinogenic amino acids and allow for the creation of diverse and structurally complex analogues. nih.govfrontiersin.org

Enzymatic and Chemoenzymatic Synthetic Routes

Biocatalysis provides a powerful alternative to traditional chemical synthesis, offering high stereoselectivity and milder reaction conditions. nih.govnih.gov Enzymes are increasingly used for the production of D-amino acids. nih.govmdpi.comresearchgate.net

Biocatalytic Production of D-Amino Acids with Aromatic Modifications

Enzymes such as D-amino acid dehydrogenases (DAADHs) and D-amino acid aminotransferases (DAATs) are key to the asymmetric synthesis of D-amino acids from prochiral α-keto acids. nih.govacs.orgresearchgate.net These enzymes can be engineered to accept a wide range of substrates, including those with substituted aromatic side chains. acs.orgpolimi.itmanchester.ac.uk

A typical process involves the reductive amination of the corresponding α-keto acid (3-(3-hydroxy-4-methylphenyl)-2-oxopropanoic acid) using a DAADH or DAAT. acs.org These reactions often require a cofactor recycling system to be economically viable. mdpi.comacs.org Researchers have successfully engineered aminotransferases to enhance their activity towards various D-phenylalanine derivatives, achieving excellent enantiomeric excesses (90% to >99% ee). polimi.it

Phenylalanine ammonia lyases (PALs), which typically catalyze the conversion of L-phenylalanines to cinnamic acids, can also be engineered. By reversing their natural selectivity, they can be used for the asymmetric hydroamination of substituted cinnamic acids to produce D-phenylalanine derivatives with high enantiomeric excess. nih.govresearchgate.net

Enzyme ClassReaction TypeSubstrateKey Advantage
D-Amino Acid Dehydrogenase (DAADH)Reductive Aminationα-Keto AcidDirect conversion to D-amino acid. mdpi.comacs.org
D-Amino Acid Aminotransferase (DAAT)Transaminationα-Keto AcidHigh stereoselectivity; can be engineered for broad substrate scope. acs.orgpolimi.it
Phenylalanine Ammonia Lyase (PAL)HydroaminationCinnamic AcidAtom-economic process without need for expensive cofactors. nih.govresearchgate.net

Strategies for Chiral Resolution and Derivatization

When an asymmetric synthesis is not feasible, chiral resolution of a racemic mixture is a common alternative. nih.gov This involves synthesizing the racemic amino acid (DL-3-Hydroxy-4-methyl-phenylalanine) and then separating the enantiomers.

Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of the racemate, leaving the other unreacted. rsc.org For example, an L-specific aminoacylase can be used to hydrolyze the N-acetyl derivative of the L-enantiomer, allowing the unreacted N-acetyl-D-amino acid to be separated. google.com The limitation of this method is a maximum theoretical yield of 50% for the desired enantiomer. rsc.orgresearchgate.net

To overcome this yield limitation, dynamic kinetic resolution (DKR) is employed. nih.gov In a DKR process, the kinetic resolution is combined with an in-situ racemization of the unwanted enantiomer. nih.govresearchgate.netdntb.gov.ua This allows for the theoretical conversion of 100% of the racemic starting material into the desired single enantiomer. researchgate.net This can be achieved using various enzyme systems, such as combining a stereoselective amidase with an amino acid amide racemase. nih.govresearchgate.net Such processes have been developed for a variety of amino acids and are a cornerstone of industrial chiral synthesis. nih.govnih.gov

Elucidation of Biosynthetic and Metabolic Pathways Involving Hydroxylated and Methylated Phenylalanine Analogues

Investigation of Aromatic Amino Acid Biosynthesis Perturbations

The production of modified phenylalanine analogues is intrinsically linked to the central aromatic amino acid biosynthetic pathways. Perturbations and diversifications of these core routes provide the necessary precursors and enzymatic machinery for generating structural novelty.

Shikimate Pathway Intermediates and Diversification in Modified Phenylalanine Formation

The shikimate pathway is a fundamental metabolic route in bacteria, fungi, and plants, responsible for the synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govfrontiersin.orgrsc.org This pathway is a significant hub for carbon flow, with estimates suggesting that a substantial portion of fixed carbon is channeled through it. nih.govfrontiersin.org The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of seven enzymatic reactions to produce chorismate, the last common precursor for the three aromatic amino acids. rsc.orgnih.gov

The diversification of the shikimate pathway is key to the formation of modified phenylalanine analogues. While the core pathway is highly conserved, the evolution of specialized enzymes has enabled the production of a vast array of secondary metabolites. nih.govresearchgate.net These modifications can occur at various points, with intermediates of the shikimate pathway serving as substrates for downstream tailoring enzymes. For instance, the introduction of hydroxyl and methyl groups can be catalyzed by specific hydroxylases and methyltransferases, respectively, leading to the biosynthesis of compounds like 3-Hydroxy-4-methyl-D-phenylalanine. The expression of a feedback-insensitive DAHPS, the first enzyme of the shikimate pathway, in transgenic plants has been shown to increase the production of aromatic amino acids and their derivatives. mdpi.comnih.govresearchgate.net

Role of Phenylpropanoid and Mandelate (B1228975) Pathways in Aromatic Compound Derivatization

Downstream of the shikimate pathway, the phenylpropanoid and mandelate pathways play crucial roles in the further derivatization of aromatic amino acids. The phenylpropanoid pathway, particularly prominent in plants, begins with the deamination of L-phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL). nih.govwikipedia.org This is followed by a series of hydroxylation, methylation, and ligation reactions to produce a wide range of compounds, including flavonoids, lignins, and volatile aromatic compounds. mdpi.comnih.govresearchgate.net The biosynthesis of vanillin (B372448), for example, is believed to proceed through the phenylpropanoid pathway, involving hydroxylation and methylation of a cinnamic acid intermediate. wikipedia.org

The mandelate pathway, identified in ascomycete yeasts, presents an alternative route for the synthesis of benzenoids from phenylalanine and tyrosine. nih.gov This pathway involves the conversion of phenylpyruvate, derived from phenylalanine, to various benzaldehyde (B42025) derivatives. nih.gov This pathway highlights the diverse strategies that organisms have evolved to metabolize aromatic amino acids and generate a rich spectrum of aromatic compounds. The existence of such alternative pathways underscores the metabolic plasticity that can lead to the formation of uniquely substituted phenylalanine analogues.

In Vivo and In Vitro Metabolic Transformations of D-Phenylalanine Derivatives

The metabolic fate of D-phenylalanine and its derivatives is of significant interest, particularly as the D-enantiomer is not typically incorporated into proteins and can thus serve as a specific probe for certain metabolic activities.

Exploration of Hydroxylation Events in D-Phenylalanine Metabolism

The hydroxylation of phenylalanine is a key metabolic transformation. While L-phenylalanine is hydroxylated to L-tyrosine by phenylalanine hydroxylase, D-phenylalanine is not a substrate for this enzyme. oup.comnih.gov However, D-phenylalanine can undergo hydroxylation through other mechanisms, notably by hydroxyl radicals (•OH). oup.comnih.gov The reaction of D-phenylalanine with hydroxyl radicals yields a mixture of ortho-, meta-, and para-tyrosine isomers. oup.comnih.gov This non-enzymatic hydroxylation has been utilized as a method to detect the formation of hydroxyl radicals in biological systems, such as in the heart during ischemia/reperfusion. oup.comnih.gov

In vitro studies using the Fenton reaction (Fe²⁺ + H₂O₂) have demonstrated the formation of hydroxylated products from D-phenylalanine. oup.comigem.org The distribution of these products can be influenced by factors such as pH. igem.org These findings indicate that even in the absence of specific enzymatic activity, D-phenylalanine can be chemically modified within a biological environment to produce hydroxylated derivatives.

Analysis of Methylation Processes Affecting Aromatic Amino Acid Analogues

Methylation is another critical modification in the metabolism of aromatic amino acid analogues. This process typically involves the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to the aromatic ring or other functional groups of the amino acid. nih.gov In the context of producing compounds like this compound, a specific O-methyltransferase would be required to methylate a hydroxylated phenylalanine precursor.

While direct evidence for the methylation of 3-hydroxy-D-phenylalanine to form this compound is not extensively detailed in the provided search results, the general principles of aromatic compound methylation are well-established. For instance, the biosynthesis of vanillin involves the methylation of caffeic acid by a caffeic acid O-methyltransferase (COMT). wikipedia.org Similarly, the synthesis of N-methyl amino acids can be achieved through chemical methods involving the alkylation of protected amino acid precursors. nsc.ru In engineered metabolic pathways, the introduction of specific methyltransferases is a common strategy to produce methylated derivatives of natural products. nih.gov

Identification of Catabolic Fates and Derivative Products

The catabolism of phenylalanine and its derivatives leads to a variety of products. In the primary metabolic pathway, L-phenylalanine is converted to L-tyrosine, which is then further degraded into fumarate (B1241708) and acetoacetate. nih.gov These products can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov

For D-phenylalanine, which is not readily metabolized through the main catabolic pathway, other fates are possible. A small amount of D-phenylalanine may be converted to L-phenylalanine in the body. wikipedia.org The hydroxylated derivatives of D-phenylalanine, such as o-, m-, and p-tyrosine, can be detected and quantified, indicating their formation in vivo. oup.comnih.gov The ultimate catabolic fate of these hydroxylated D-amino acids is not as well-defined as that of their L-counterparts. However, it is known that amino acids can be catabolized through various pathways, including transamination to form the corresponding α-keto acids. drugbank.com These keto acids can then be further metabolized. The specific enzymes and pathways involved in the breakdown of hydroxylated and methylated D-phenylalanine analogues would likely depend on the specific organism and its enzymatic repertoire.

Sufficiently detailed and specific scientific information focusing solely on the mechanistic studies of "this compound" and its interactions with the specified enzymes is not available in the public domain.

Extensive searches for peer-reviewed literature and research data concerning the direct interaction of this compound with Phenylalanine Hydroxylase (PheH), Tyrosinase (TyH), decarboxylases, and transaminases did not yield specific results. Similarly, information regarding the allosteric regulation, conformational dynamics, and specific structure-activity relationships of this particular compound is not present in the available scientific literature.

While there is a wealth of information on modified phenylalanines and their interactions with these enzymes in general, the strict requirement to focus exclusively on this compound cannot be met. Generating content on this topic would require extrapolation from related but distinct compounds, which would not be scientifically accurate or adhere to the specific constraints of the request. Therefore, a scientifically rigorous article that strictly follows the provided outline for this specific compound cannot be produced at this time.

Advanced Structural Characterization and Computational Analysis of 3 Hydroxy 4 Methyl D Phenylalanine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for characterizing the structural and stereochemical aspects of 3-Hydroxy-4-methyl-D-phenylalanine in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation and configuration of molecules. For modified phenylalanine derivatives, one- and two-dimensional NMR techniques are employed to assign all proton (¹H) and carbon (¹³C) signals. acs.org The coupling constants, particularly ³J(H,H), provide valuable information about dihedral angles, which helps in elucidating the preferred conformations of the molecule. acs.org

The aromatic region of the ¹H NMR spectrum is particularly informative for this compound, revealing the substitution pattern of the phenyl ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and methyl groups. In studies of similar modified phenylalanines, the aromatic side chains can undergo rapid rotational averaging, leading to specific spin systems, such as the AA'BB'C system observed for phenylalanine residues in some proteins. nih.gov The rate of this rotation can be influenced by the surrounding environment and the nature of the substituents on the ring. nih.gov For instance, the presence of bulky or interacting groups can restrict rotation, leading to distinct signals for otherwise equivalent protons. nih.govnih.gov

Furthermore, NMR can be used to confirm the identity and purity of the compound. nih.gov Quantitative NMR (qNMR) is a method used for value assessment of certified reference materials, providing a high degree of accuracy. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylalanine Derivatives

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH~4.8~53.0
β-CH₂~3.1~31.3
Aromatic-H~7.0-7.3~125-137
Ester-CH₃~3.7~52.7
Amide-NH~6.6-

Note: The exact chemical shifts for this compound would require experimental determination but are expected to be in similar regions to the parent compound and its derivatives. The hydroxyl and methyl substituents on the phenyl ring will cause predictable shifts in the aromatic signals.

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. nih.govmtoz-biolabs.com This method relies on the differential absorption of left and right circularly polarized light by an optically active compound. nih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

For amino acids, the absolute configuration is designated as D or L. wikipedia.orglibretexts.org The CD spectrum of a D-amino acid will be a mirror image of the spectrum of its L-enantiomer. By comparing the CD spectrum of a sample to that of a known standard, the absolute configuration can be confirmed. mtoz-biolabs.com This is a well-established method for verifying the stereochemistry of amino acids and their derivatives. nih.gov

CD spectroscopy is also a powerful tool for assessing enantiomeric purity. nih.gov The intensity of the CD signal is directly proportional to the concentration of the chiral substance, allowing for the quantification of enantiomeric excess. nih.gov This is particularly important in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or even harmful. HPLC coupled with a CD detector (HPLC-CD) can be used for the enantiomeric purity determination of various chiral compounds. nih.gov

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound, providing information on its exact molecular weight and structural features through fragmentation analysis. creative-proteomics.comyoutube.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy, which is crucial for confirming its identity. nih.govntu.ac.uk

In tandem mass spectrometry (MS/MS), the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The analysis of these fragmentation patterns provides valuable insights into the structure of the molecule. researchgate.net For amino acids, common fragmentation pathways include the loss of small neutral molecules like water, carbon monoxide, and ammonia, as well as cleavage of the bonds in the amino acid backbone. The specific fragmentation of this compound would be influenced by the hydroxyl and methyl groups on the phenyl ring.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination that allows for the separation of the compound from a mixture before its detection by the mass spectrometer. nih.govyoutube.com This is particularly useful for analyzing complex samples and for quantifying the amount of the amino acid present. nih.gov Derivatization techniques can be employed to improve the chromatographic separation and mass spectrometric detection of amino acids. creative-proteomics.comnih.gov

Crystallographic and Cryo-Electron Microscopy Studies of Modified Phenylalanines

Crystallographic and cryo-electron microscopy techniques provide high-resolution structural information about molecules in the solid state and in complex with other biomolecules.

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state. For modified phenylalanines, single-crystal X-ray diffraction can reveal the precise atomic coordinates, bond lengths, bond angles, and torsion angles. acs.org This information is critical for understanding the molecule's conformation and how it packs in a crystal lattice. researchgate.net

The solid-state structure is stabilized by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings. nih.govsun.ac.zaornl.gov The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, playing a significant role in the crystal packing. The methyl group can participate in hydrophobic interactions. The analysis of these interactions provides insight into the physical properties of the solid material, such as its melting point and solubility. The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also an important aspect of solid-state characterization. acs.org

Table 2: Common Intermolecular Interactions in Phenylalanine Crystals

Interaction TypeDescription
Hydrogen BondingOccurs between the amino and carboxyl groups, and with the hydroxyl substituent.
π-π StackingAttractive, noncovalent interactions between aromatic rings.
van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.
Hydrophobic InteractionsThe tendency of nonpolar groups, like the methyl group, to associate in an aqueous environment.

Determining the structure of this compound when bound to a biological target, such as an enzyme or receptor, is crucial for understanding its biological activity. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods used to obtain these co-crystal structures. rcsb.orgnih.govresearchgate.net

These techniques can reveal the specific interactions between the modified amino acid and the amino acid residues in the binding pocket of the protein. nih.gov This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the hydroxyl group of this compound could form a key hydrogen bond with a residue in the active site of an enzyme, contributing to its binding affinity and specificity. The methyl group could fit into a hydrophobic pocket, further enhancing the interaction.

Cryo-EM has become an increasingly powerful tool for structural biology, especially for large protein complexes and molecules that are difficult to crystallize. nih.govnih.govfrontiersin.org It allows for the visualization of macromolecules in a near-native state. nih.gov The resulting high-resolution structures can guide the design of new molecules with improved properties.

In Silico Modeling and Simulation Techniques

Molecular Docking and Scoring for Binding Affinity Prediction

No studies detailing the molecular docking of this compound with any protein targets were found. Research on related molecules, such as the binding of L-phenylalanine and its cofactor BH4 to phenylalanine hydroxylase, has been conducted, but this data is not applicable to the unique structure of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

There is no available literature on molecular dynamics simulations performed on this compound to assess its conformational dynamics, stability, or interactions with solvent molecules or biological membranes. Such studies are common for amino acids like phenylalanine itself, but not for this specific derivative.

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

A search for quantum chemical calculations, such as those using Density Functional Theory (DFT), to determine the electronic properties (e.g., molecular orbitals, electrostatic potential) or to investigate potential reaction mechanisms involving this compound yielded no results.

Given the constraints to focus solely on This compound , and the absence of relevant data, a detailed article on its computational analysis cannot be generated at this time.

State of the Art Analytical Methodologies for Detection and Quantification of 3 Hydroxy 4 Methyl D Phenylalanine

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental for the separation of complex mixtures and the resolution of stereoisomers. For a compound like 3-Hydroxy-4-methyl-D-phenylalanine, where the D-enantiomer is of specific interest, chiral separation capabilities are paramount.

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC) for Enantiomer Resolution

Two-dimensional High-Performance Liquid Chromatography (2D-HPLC) stands out as a powerful technique for the separation of amino acid enantiomers from complex matrices. This method often employs a heart-cutting technique where a specific fraction from the first dimension (achiral separation) is transferred to a second dimension (chiral separation) for further analysis.

A common approach involves using a C18 or hydrophilic interaction liquid chromatography (HILIC) column in the first dimension to separate the amino acids from other components in the sample. nih.gov The fraction containing the phenylalanine analogue is then directed to a second-dimension column with a chiral stationary phase (CSP), such as one based on teicoplanin, to resolve the enantiomers. nih.govresearchgate.net The choice of mobile phase is critical for achieving optimal separation. For instance, a mobile phase consisting of methanol (B129727) and sodium 1-octanesulfonate has been shown to achieve a resolution of enantiomers greater than 1.5. nih.gov Alternatively, a combination of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) can be used, which may result in lower resolution but higher column efficiency. nih.govconsensus.app

Table 1: 2D-HPLC Method Parameters for Amino Acid Enantiomer Separation

ParameterFirst Dimension (Achiral)Second Dimension (Chiral)
Column Type C18 or HILICTeicoplanin-based CSP
Mobile Phase Example 1 Methanol/2 mM Sodium 1-octanesulfonate (10:90)Methanol/2 mM Sodium 1-octanesulfonate (75:25)
Mobile Phase Example 2 Acetonitrile/50 mM Ammonium Acetate (90:10)Acetonitrile/50 mM Ammonium Acetate (80:20)
Detection UV (e.g., 210 nm)UV or Mass Spectrometry

Chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Chiral Gas Chromatography (GC) is a viable option for the analysis of amino acids, provided they are first derivatized to increase their volatility. sigmaaldrich.com This process replaces active hydrogens on the polar functional groups with nonpolar moieties. sigmaaldrich.com A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com While effective, this method's main drawback is its sensitivity to moisture, which can lead to poor reaction yield. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative for chiral separations. selvita.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages such as higher flow rates, reduced analysis times, and lower consumption of toxic organic solvents compared to normal-phase LC. selvita.comchromatographyonline.com Polysaccharide-based stationary phases are widely used in chiral SFC due to their broad applicability and high loadability. chromatographyonline.com The separation mechanism involves the formation of hydrogen bonds between the analyte and the carbamate (B1207046) linkages on the helical polysaccharide backbone of the stationary phase, leading to steric hindrance that allows for the separation of enantiomers. chromatographyonline.com SFC has demonstrated high efficiency in separating a wide range of chiral compounds, often with better or complementary selectivity to LC. chromatographyonline.comchromatographyonline.com

Table 2: Comparison of Chiral GC and SFC for Amino Acid Analysis

FeatureChiral Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Sample Preparation Derivatization required to increase volatilityOften minimal or no derivatization needed
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Supercritical CO2 with organic modifiers
Advantages High resolution for volatile compoundsFast analysis, reduced solvent use, green chemistry
Disadvantages Derivatization can be complex and moisture-sensitiveRequires specialized high-pressure equipment
Common Stationary Phases Cyclodextrin derivativesPolysaccharide-based (e.g., cellulose, amylose)

Capillary Electrophoresis (CE) and Thin Layer Chromatography (TLC) in Analytical Protocols

Capillary Electrophoresis (CE) offers a high-efficiency separation method for charged species like amino acids. In the context of chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used chiral selectors in CE. An alternative approach in CE is in-capillary derivatization, for example with o-phthalaldehyde/N-acetyl-L-cysteine, which can be automated and uses the capillary itself as a reaction chamber. mdpi.com

Thin Layer Chromatography (TLC) , while generally considered a less sophisticated technique compared to HPLC or GC, can be used for preliminary screening and qualitative analysis. Chiral TLC plates, impregnated with a chiral selector, can be used to achieve enantiomeric separation. Although not typically used for precise quantification, TLC can be a cost-effective tool in the initial stages of analysis.

Coupled Analytical Techniques for Enhanced Specificity and Sensitivity

To achieve the highest levels of specificity and sensitivity, chromatographic techniques are often coupled with mass spectrometry. This combination allows for not only the separation of compounds but also their definitive identification and quantification, even at trace levels.

LC-MS/MS for Metabolomic Profiling and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted metabolomics and the analysis of trace-level compounds in complex biological matrices. nih.govyoutube.com This technique couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. nih.gov

For the analysis of this compound, a validated LC-MS/MS method would involve chromatographic separation on a suitable column followed by detection using the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte of interest and an internal standard are monitored. This provides a high degree of specificity and allows for accurate quantification. nih.gov The use of electrospray ionization (ESI) is common for amino acid analysis. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for Amino Acid Analysis

ParameterSetting
Ionization Mode Positive or Negative Electrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Scan Type Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2
Collision Energy Optimized for specific precursor-product ion transitions
Data Processing Software Specialized software for peak integration and quantification (e.g., Mass Hunter) nih.gov

Recent advancements in LC-MS/MS technology, including improved ion transmission and novel fragmentation techniques, have further enhanced sensitivity, making it possible to detect and quantify low-abundance metabolites. youtube.com

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. As mentioned earlier, amino acids require derivatization to be amenable to GC analysis. sigmaaldrich.com Once derivatized, the compounds are separated on a capillary column and detected by a mass spectrometer. nih.gov

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte. For TBDMS derivatives of amino acids, characteristic fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other specific fragments are observed, allowing for confident identification. sigmaaldrich.com GC-MS is particularly useful for identifying and quantifying compounds in complex mixtures due to its high chromatographic resolution and the specificity of mass spectral data. nih.gov

Development and Validation of Robust Analytical Assays

The development and validation of robust analytical assays are fundamental for the accurate detection and quantification of novel compounds such as this compound in various biological matrices. This process ensures that the chosen analytical method is reliable, reproducible, and fit for its intended purpose, which is crucial for research and potential clinical applications. The validation process involves assessing several performance characteristics to guarantee the integrity of the generated data. nih.gov

Modern analytical chemistry offers a range of powerful techniques for the analysis of amino acid derivatives. Among the most widely used and effective methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov These methods provide the necessary sensitivity and selectivity to measure compounds at low concentrations in complex biological samples.

The development of an assay for this compound would typically begin with the selection of the appropriate analytical platform. LC-MS/MS is often preferred due to its high specificity and sensitivity, which allows for the direct detection of the analyte with minimal sample cleanup. nih.govnih.gov The process involves optimizing several key parameters:

Sample Preparation: The initial step involves extracting the analyte from the biological matrix (e.g., serum, urine, or tissue). A common and effective method is protein precipitation, often using methanol, which has shown high recovery rates for similar aromatic amino acid metabolites. nih.gov

Chromatographic Separation: A reversed-phase HPLC column, such as a C18 column, is typically employed to separate the analyte from other components in the sample. nih.govnih.gov The mobile phase composition, usually a mixture of an aqueous solution with an organic modifier like acetonitrile containing a small percentage of acid (e.g., acetic or formic acid), is optimized to achieve a good peak shape and retention time. nih.gov

Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), to ensure high selectivity. nih.gov This involves selecting a specific precursor ion for this compound and one or more of its product ions generated through collision-induced dissociation. The choice of ionization mode (positive or negative) is also optimized for the best signal intensity. nih.gov

Once the method is developed, it undergoes rigorous validation according to established guidelines. The key validation parameters are detailed below, with example data for an analogous compound, phenylalanine, presented for illustrative purposes.

Linearity The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations.

Precision and Accuracy Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at two levels: intra-assay (within-run) and inter-assay (between-run) precision. Accuracy is the closeness of the mean test results obtained by the method to the true value. nih.gov

Table 1: Intra- and Inter-Assay Precision and Accuracy for Phenylalanine Quantification in Serum (Illustrative data based on similar compound analysis)

Analyte Concentration (µmol/L) Intra-Assay CV (%) Inter-Assay CV (%) Accuracy (%)
Phenylalanine 10 <6 <8.1 96.3 - 100.3
520 <6 <8.1 96.3 - 100.3

Data adapted from a validated LC-MS/MS method for phenylalanine. nih.gov

Specificity and Selectivity Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For LC-MS/MS methods, specificity is demonstrated by the unique MRM transition and the consistent retention time of the analyte. nih.gov

Stability The stability of the analyte in the biological matrix under different storage and handling conditions is evaluated. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. For example, studies on similar compounds have shown good stability after three freeze-thaw cycles and at room temperature for several hours. nih.gov

Table 2: Stability of Phenylalanine in Serum (Illustrative data based on similar compound analysis)

Condition Analyte Average Recovery (%)
Three Freeze-Thaw Cycles Phenylalanine 98.1 ± 2.7
Room Temperature (12 hours) Phenylalanine No significant deterioration
4°C (24 hours) Phenylalanine 96.7 ± 4.5

Data adapted from stability assessments of phenylalanine. nih.gov

Limit of Quantification (LOQ) The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For highly sensitive LC-MS/MS methods, the LOQ for amino acid metabolites can be in the low micromolar to nanomolar range. nih.gov

Research Findings on Method Development for Similar Compounds Research on the quantification of phenylalanine and its hydroxylated derivatives has demonstrated the robustness of LC-MS/MS methods. For instance, a validated method for phenylalanine, 4-hydroxyphenyllactic acid (HPLA), and 4-hydroxyphenylpyruvic acid (HPPA) in serum and urine utilized a reversed-phase C18 column with a gradient elution. nih.gov Phenylalanine was detected in positive ionization mode, while HPLA and HPPA were detected in negative mode, highlighting the need to optimize parameters for each specific analyte. nih.gov The intra- and inter-assay precision for all analytes was below 10%, with accuracy ranging from 95.0% to 110.5%. nih.gov These findings provide a strong foundation for the development of a similar high-quality analytical assay for this compound.

Innovative Applications of 3 Hydroxy 4 Methyl D Phenylalanine in Modern Biochemical Research

Utility in Synthetic Biology and Protein Engineering

The ability to incorporate ncAAs into proteins at specific sites opens up possibilities for creating novel biomaterials and therapeutics with tailored properties. The structure of 3-Hydroxy-4-methyl-D-phenylalanine makes it a prime candidate for such applications.

The site-specific incorporation of ncAAs is a cornerstone of modern synthetic biology. This is typically achieved by engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize the ncAA and a unique codon, such as the amber stop codon (UAG), enabling its insertion into a growing polypeptide chain. dtic.mil However, the incorporation of D-amino acids presents a significant challenge, as the ribosome's peptidyltransferase center (PTC) inherently discriminates against the D-stereoisomer, leading to a drastically reduced rate of peptide bond formation compared to L-aminoacyl-tRNAs. oup.com

To overcome this hurdle, researchers have developed specialized techniques, such as modifying the ribosome itself. By introducing mutations into the 23S rRNA at or near the PTC, it is possible to create ribosomes with an enhanced tolerance for D-amino acids, thereby facilitating their incorporation. harvard.eduelsevierpure.com These methods, which have been successfully used to incorporate D-phenylalanine and D-methionine, could theoretically be adapted for this compound. elsevierpure.com Such an approach would allow for the precise placement of this unique amino acid within a protein sequence, granting access to novel protein structures and functions.

The primary advantage of incorporating D-amino acids into peptides is the enhanced resistance to proteolysis. oup.comnih.gov Peptides composed of L-amino acids are rapidly degraded by proteases in vivo, limiting their therapeutic potential. By strategically replacing L-amino acids with their D-counterparts, the resulting peptides become resistant to these enzymes, significantly increasing their stability and biological half-life. nih.govnih.gov

The unique side chain of this compound offers further advantages. The hydroxyl group can introduce new hydrogen bonding interactions, while the methyl group adds steric bulk and alters local hydrophobicity. These features can be used to fine-tune the conformational properties of a peptide and its binding affinity and specificity for a biological target. For instance, the introduction of D-phenylalanine has been shown to enhance the receptor binding affinities of gonadotropin-releasing hormone (GnRH) peptide analogs. nih.gov Similarly, the specific arrangement of the hydroxyl and methyl groups on the phenyl ring of this compound could be leveraged to optimize interactions within a receptor's binding pocket, leading to the design of highly potent and selective agonists or antagonists. nih.gov

FeaturePredicted Property of this compound
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol
Chirality D-enantiomer
Key Functional Groups Phenyl ring, Hydroxyl group, Methyl group, α-Amino group, Carboxyl group
Potential Contribution Increased proteolytic stability, altered hydrogen bonding, modified steric and hydrophobic profile

Elucidation of Fundamental Biological Processes

Beyond creating new molecules, ncAAs are invaluable tools for dissecting complex biological systems. Their unique structures can be used as probes to study enzyme function and molecular recognition events with high precision.

Modified amino acids serve as powerful chemical probes to elucidate enzyme mechanisms. nih.govnih.gov By introducing an analog like this compound into a biological system, researchers can study the substrate specificity of enzymes such as aminopeptidases, hydroxylases, and amino acid transporters. acs.org For example, an enzyme might bind to the analog but fail to catalyze a reaction due to the steric hindrance from the methyl group or the unnatural D-configuration. This outcome would provide critical information about the size, shape, and stereochemical preference of the enzyme's active site.

Furthermore, if this amino acid were to be metabolized, its unique structure would result in novel metabolic products. Tracking these products could help in mapping metabolic fluxes and identifying new or alternative enzymatic pathways within a cell.

The precise three-dimensional structure of a ligand is critical for its interaction with a receptor. This compound offers a unique pharmacophore defined by its D-chirality and the specific ortho/meta positioning of its hydroxyl and methyl groups. Synthesizing peptides containing this amino acid at various positions allows for a systematic exploration of a receptor's binding pocket. nih.gov

Studies have shown that the stereochemistry of an amino acid can dramatically impact receptor binding and downstream signaling. nih.gov By comparing the binding of a peptide containing this compound with its L-counterpart or with analogs lacking the hydroxyl or methyl groups, researchers can map the specific steric and electronic requirements of the receptor. This approach provides a high-resolution picture of the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and stereochemical constraints—that govern ligand recognition and receptor activation.

Analog ComparisonKey Structural DifferenceKnown/Potential Application
L-Phenylalanine L-chiral centerStandard protein building block.
D-Phenylalanine D-chiral centerBuilding block for protease-resistant peptides; used to probe receptor stereospecificity. nih.gov
N-methyl-phenylalanine Methylated amino groupInduces specific peptide conformations; can improve membrane permeability.
This compound D-chiral center, hydroxyl and methyl on ringPotential: Building block for highly stable and specific peptides; probe for enzyme and receptor active sites.

Contribution to the Development of Biochemical Tools and Reagents

While direct research on this compound is nascent, its potential as a versatile biochemical tool is clear. By combining the known advantages of D-amino acids with the novel functionality of its substituted phenyl ring, this compound is poised to contribute significantly to several areas of biochemical research.

As a building block, it enables the synthesis of peptidomimetics with enhanced stability and finely-tuned biological activity, making it a valuable asset in drug discovery. nih.gov As a chemical probe, it offers a unique instrument for dissecting the intricate mechanisms of enzyme catalysis and the principles of molecular recognition at receptors. nih.gov Its synthesis and use as an analytical standard could also spur the development of new chromatographic methods for identifying and quantifying modified amino acids in complex biological samples. The exploration of this compound and similar ncAAs will continue to push the boundaries of biochemistry, bridging the gap between synthetic chemistry and biological function.

Standards for Analytical and Metabolomic Studies

In the fields of analytical chemistry and metabolomics, the availability of high-purity reference standards is crucial for the accurate identification and quantification of molecules in complex biological samples. sigmaaldrich.comnih.gov Metabolite standards are essential for validating analytical methods, confirming the identity of detected compounds, and creating calibration curves for precise measurement. nih.govmetasci.ca

While specific studies detailing the use of this compound as a standard are not prevalent, its role can be inferred from chemically similar compounds. For instance, D-phenylalanine and its analog 3,4-Dihydroxy-D-phenylalanine (D-DOPA) are utilized as analytical standards. medchemexpress.comkrackeler.comsigmaaldrich.com D-DOPA has been explicitly used as a standard in High-Performance Liquid Chromatography (HPLC) for the analysis of its L-isomer extracted from natural sources. sigmaaldrich.com

The emerging field of chiral metabolomics focuses on the distinct roles of D- and L-amino acids, where D-isomers can act as potential biomarkers for various conditions, including neurological diseases. researchgate.net The precise quantification of these D-amino acids relies on targeted chiral analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net A synthetic compound such as this compound would serve as an ideal internal or external standard for such applications. Its unique mass, a result of the specific hydroxy and methyl substitutions, would prevent isotopic overlap with naturally occurring amino acids, ensuring clear and unambiguous detection in complex matrices. metasci.ca The use of stable isotope-labeled standards is a common practice in metabolomics to correct for variability, and a labeled version of this compound could be synthesized for this purpose. merckmillipore.com

Precursors for Advanced Organic and Medicinal Chemistry Syntheses

The structural features of this compound make it a highly valuable precursor for the synthesis of complex molecules, particularly in medicinal chemistry. The incorporation of unnatural amino acids into peptides is a widely adopted strategy to develop compounds with improved potency, selectivity, and stability. nih.gov

The D-configuration of the amino acid provides inherent resistance to degradation by proteases, a critical attribute for developing peptide-based drug candidates with longer biological half-lives. Furthermore, the substituted phenyl ring offers multiple points for chemical modification. The hydroxyl group can be used for forming esters or ethers, while the aromatic ring itself can undergo further electrophilic substitution reactions.

One key application for such a precursor is in solid-phase peptide synthesis. Protected forms of substituted phenylalanines, such as hydroxy-4-(phosphonomethyl)-D,L-phenylalanine, have been successfully used to create peptide analogs that mimic post-translationally modified proteins, which are crucial for studying cellular signaling pathways. acs.org By analogy, N-protected this compound could be used as a synthon to introduce a unique, structurally constrained residue into a peptide chain. This could be used to probe receptor binding sites or to design enzyme inhibitors. For example, synthetic analogs of the neuropeptide endomorphin-2 have been created using unnatural phenylalanine derivatives to study their structure-activity relationships. nih.gov

The compound also serves as a chiral building block for the synthesis of non-peptidic small molecules. The synthesis of complex natural products and their analogs often relies on chiral precursors to establish specific stereocenters. For example, derivatives of phenylalanine have been used in the synthesis of bioactive cyclodepsipeptides and other complex structures. researchgate.netwikipedia.org The defined stereochemistry and functional handles of this compound would make it an attractive starting material for multi-step syntheses of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-4-methyl-D-phenylalanine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves methylating precursors under controlled acidic conditions. For example, heating 3-hydroxy-4-methoxyphenylalanine in concentrated HCl at 150°C for 2 hours under hydrogen chloride saturation yields crystalline products . Reaction temperature, acid concentration, and post-synthesis purification (e.g., recrystallization from water or ethanol) critically affect yield and purity. Evidence from similar compounds shows that yields can vary from 40% to 90% depending on reaction time (e.g., 28 hours at 14°C) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For instance, 1^1H-NMR can confirm the presence of aromatic protons (e.g., 4-hydroxyphenyl groups) and methyl substituents, while 13^{13}C-NMR identifies carboxyl and hydroxyl functional groups. UV-Vis spectroscopy at 275 nm (water) helps track aromatic chromophores . Isotopic labeling (e.g., deuterated derivatives) may resolve stereochemical ambiguities .

Q. How can researchers quantify this compound in biological matrices?

  • Methodological Answer : Enzyme-linked immunosorbent assays (ELISAs) using monoclonal antibodies specific to β-alanine derivatives are effective for low-concentration detection . Alternatively, reversed-phase HPLC with fluorescence detection offers sensitivity for polar metabolites. For isotopic tracing, 13^{13}C-labeled analogs can be synthesized and analyzed via LC-MS/MS .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do they intersect with tyrosine metabolism?

  • Methodological Answer : Isotopic labeling studies (e.g., 13^{13}C or 2^{2}H) in vitro models can trace incorporation into proteins or degradation products. Comparative metabolomics (GC-MS or LC-MS) of wild-type vs. tyrosine-hydroxylase-deficient systems may reveal shared intermediates, such as 4-hydroxyphenylpyruvate . Kinetic assays measuring enzyme inhibition (e.g., by D-cycloserine) can identify competitive interactions with alanine racemases .

Q. How do stereochemical differences (D vs. L isomers) affect the biological activity of 3-Hydroxy-4-methyl-phenylalanine?

  • Methodological Answer : Chiral separation via HPLC using β-cyclodextrin columns can isolate D and L isomers. Enzymatic assays (e.g., with D-amino acid oxidase) quantify isomer-specific reactivity. In microbial models, growth inhibition studies (e.g., using peptidoglycan synthesis inhibitors) highlight isomer-dependent antimicrobial effects .

Q. What experimental strategies resolve contradictions in reported enzymatic binding affinities for this compound?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct measurements of binding kinetics. Computational docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., tyrosine hydroxylase) can predict binding pockets. Discrepancies may arise from buffer conditions (e.g., ionic strength) or post-translational enzyme modifications .

Q. How does the methyl group at the 4-position influence the compound’s stability under physiological pH?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with pH-varied buffers (2.0–9.0) can track degradation products via LC-MS. Methylation typically enhances steric hindrance, reducing oxidation at the hydroxyl group. Comparative studies with non-methylated analogs (e.g., 3,4-dihydroxyphenylalanine) quantify stabilization effects .

Methodological Notes

  • Synthesis Optimization : Prioritize inert atmospheres (N2_2) to prevent oxidation during methyl group introduction .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to avoid misassignments .
  • Ethical Compliance : Adhere to biosafety protocols when handling HCl-saturated reactions or deuterated reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.